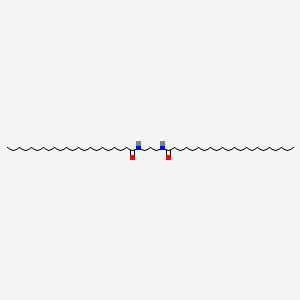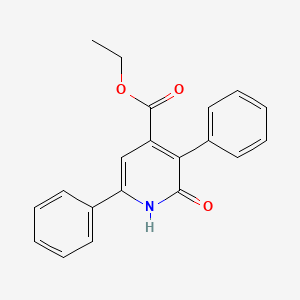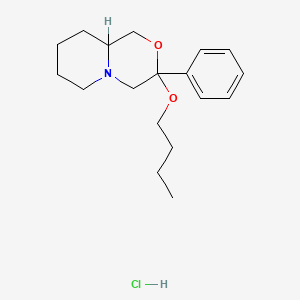
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a pyrido-oxazine ring system with a butoxy and phenyl substituent. It is of interest in various fields of scientific research due to its potential pharmacological properties and applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-piperidinemethanol with alpha-bromoacetophenone to form 3-hydroxy-3-phenyloctahydropyrido(2,1-c)(1,4)oxazine, which is then converted to the desired compound through catalytic hydrogenolysis . The reaction conditions often require the use of solvents such as quinoline or diphenyl ether and temperatures around 180-185°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the butoxy or phenyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter levels, particularly norepinephrine, by inhibiting its reuptake . This leads to increased availability of norepinephrine in the synaptic cleft, which can enhance mood and reduce anxiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A structurally related compound with a similar oxazine ring system.
Viloxazine: Another oxazine derivative known for its antidepressant properties.
Benzoxazine: A compound with a benzene ring fused to an oxazine ring, used in polymer chemistry.
Uniqueness
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride is unique due to its specific substituents (butoxy and phenyl groups) and its potential pharmacological effects. Unlike other oxazine derivatives, it has shown promise in modulating central nervous system activity and may offer therapeutic benefits in treating mood disorders .
Propriétés
Numéro CAS |
126806-98-2 |
|---|---|
Formule moléculaire |
C18H28ClNO2 |
Poids moléculaire |
325.9 g/mol |
Nom IUPAC |
3-butoxy-3-phenyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-3-13-20-18(16-9-5-4-6-10-16)15-19-12-8-7-11-17(19)14-21-18;/h4-6,9-10,17H,2-3,7-8,11-15H2,1H3;1H |
Clé InChI |
MXOLCOLASAZJRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1(CN2CCCCC2CO1)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


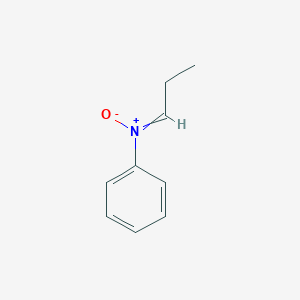
![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)
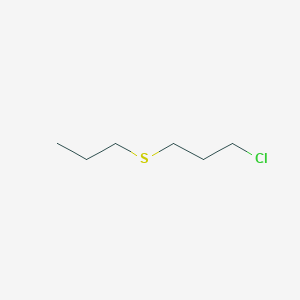

![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
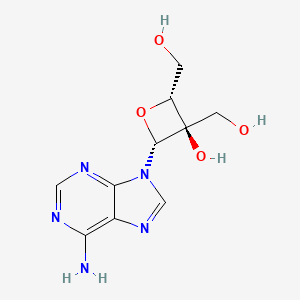
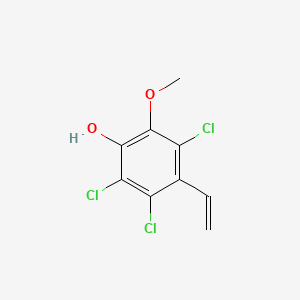
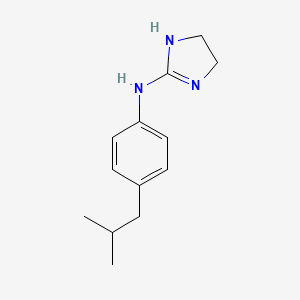
![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)
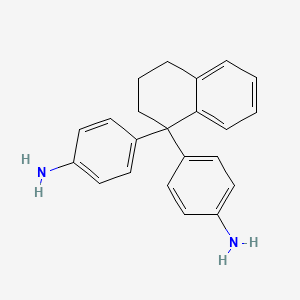
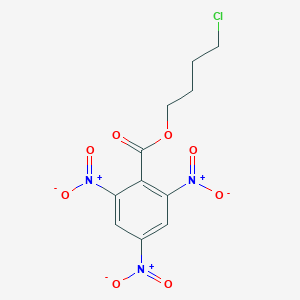
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)
